

A Comprehensive Technical Guide to 2-(2-Aminophenyl)indole

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Compound of Interest

Compound Name: 2-(2-Aminophenyl)indole

Cat. No.: B1595303

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Introduction

2-(2-Aminophenyl)indole, scientifically known by its IUPAC name 2-(1H-indol-2-yl)aniline, is a heterocyclic aromatic organic compound. Its structure, featuring a fusion of indole and aniline moieties, makes it a valuable scaffold in medicinal chemistry and a versatile starting material for the synthesis of more complex molecules. This technical guide provides an in-depth overview of its chemical identity, synthesis, and known biological significance, with a focus on its potential applications in drug discovery and development. The indole nucleus is a prominent feature in many natural products and synthetic compounds with significant biological activity, and its derivatives have been explored for their anticancer, antimicrobial, and neuroprotective properties.

Chemical Identification

Identifier	Value
IUPAC Name	2-(1H-indol-2-yl)aniline[1]
CAS Number	32566-01-1
Molecular Formula	C ₁₄ H ₁₂ N ₂
Molecular Weight	208.26 g/mol
Melting Point	154-155 °C[2][3]

Spectroscopic Data

While specific, high-resolution spectra for **2-(2-Aminophenyl)indole** are not readily available in public databases, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups, namely the indole and aniline rings.

Spectroscopic Method	Expected Characteristics
^1H NMR	Signals corresponding to aromatic protons on both the indole and aniline rings, as well as protons of the amine (NH_2) and indole NH groups.
^{13}C NMR	Resonances for the 14 carbon atoms, with distinct signals for the aromatic carbons of both ring systems.
FT-IR	Characteristic absorption bands for N-H stretching of the primary amine and the indole NH, C-H stretching of the aromatic rings, and C=C stretching within the aromatic systems. [4]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (208.26 m/z), along with fragmentation patterns typical of indole and aniline derivatives. [5] [6]

Synthesis of 2-(2-Aminophenyl)indole

The synthesis of 2-phenylindoles and their derivatives can be achieved through various established methods in organic chemistry. A common and versatile approach is the Fischer indole synthesis. Other modern techniques often involve palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Representative Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of **2-(2-Aminophenyl)indole**, a suitable precursor would be the phenylhydrazone derived from 2-aminoacetophenone and phenylhydrazine.

Materials:

- 2-Aminoacetophenone
- Phenylhydrazine
- Ethanol
- Glacial Acetic Acid
- Polyphosphoric Acid (PPA) or another suitable acid catalyst

Procedure:

- Formation of the Phenylhydrazone:
 - In a round-bottom flask, dissolve 2-aminoacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
 - Add a few drops of glacial acetic acid to catalyze the reaction.
 - Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the phenylhydrazone.
 - Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
- Cyclization to form the Indole:
 - In a separate flask, heat polyphosphoric acid to approximately 100°C.

- Carefully add the dried phenylhydrazone in portions to the hot PPA with vigorous stirring.
- Continue heating and stirring for 30-60 minutes. The reaction is typically exothermic.
- Monitor the cyclization by TLC.
- After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.
- Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude **2-(2-Aminophenyl)indole**.
- Collect the crude product by filtration, wash thoroughly with water, and dry.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Therapeutic Potential

Derivatives of 2-phenylindole have garnered significant attention in drug discovery due to their wide range of pharmacological activities.^[7]

Anticancer Activity

Numerous studies have demonstrated the potent anti-tumor effects of 2-phenylindole derivatives against various cancer cell lines.^{[8][9]} The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.^{[7][10]} By binding to the colchicine binding site on tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.^{[7][10]}

Some derivatives have also been investigated for their ability to interact with other cancer-related targets, such as estrogen receptors in breast cancer and Epidermal Growth Factor Receptor (EGFR).^[9]

Antimicrobial and Anti-inflammatory Properties

The 2-phenylindole scaffold has also been explored for its potential as an antimicrobial and anti-inflammatory agent. Certain derivatives have shown efficacy against various bacterial and

fungal strains.[7] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

Signaling Pathway and Experimental Workflow Diagrams

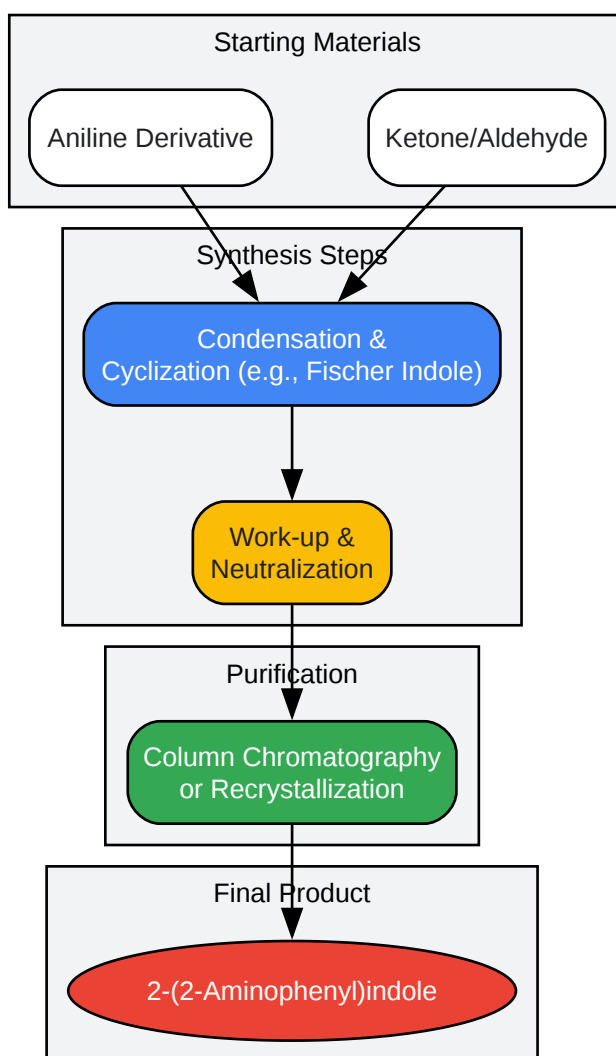
Mechanism of Action: Tubulin Polymerization Inhibition



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Caption: Proposed mechanism of anticancer activity for 2-phenylindole derivatives.

General Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **2-(2-Aminophenyl)indole**.

Conclusion

2-(2-Aminophenyl)indole is a compound of significant interest to the scientific and drug development communities. Its chemical structure provides a foundation for the synthesis of a diverse array of derivatives with potent biological activities, particularly in the realm of oncology. The information presented in this guide, from its fundamental chemical properties to its synthesis and biological relevance, underscores the ongoing importance of the 2-phenylindole scaffold in the quest for novel therapeutic agents. Further research into this and related

compounds is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.

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